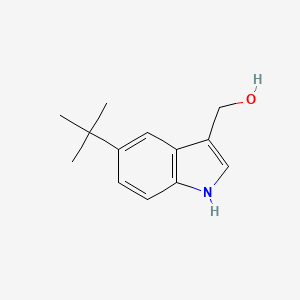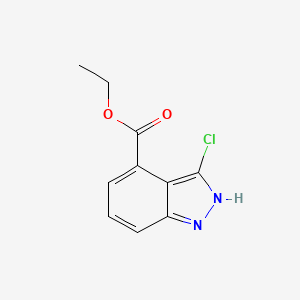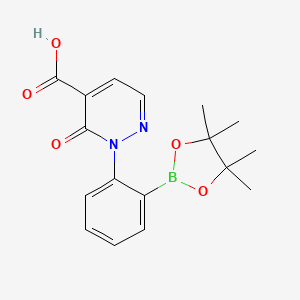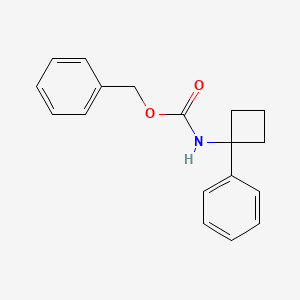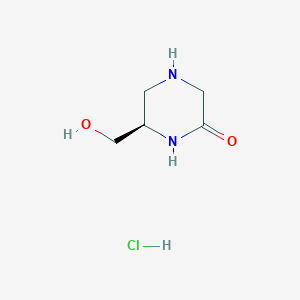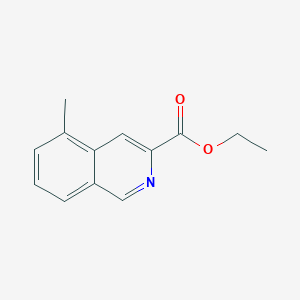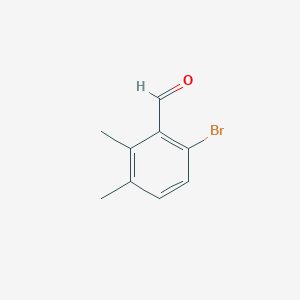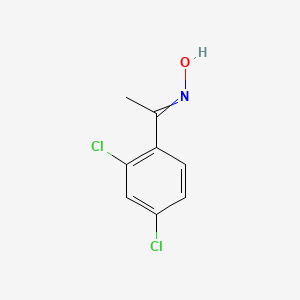
2,4-Dichloroacetophenone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of acetophenone, where the oxime group is introduced to the 2,4-dichloroacetophenone structure. It is primarily used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 2,4-dichloroacetophenone oxime typically involves the reaction of 2,4-dichloroacetophenone with hydroxylamine. The preparation of 2,4-dichloroacetophenone itself can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of m-dichlorobenzene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Once 2,4-dichloroacetophenone is obtained, it is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form this compound .
Análisis De Reacciones Químicas
2,4-Dichloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted acetophenones .
Aplicaciones Científicas De Investigación
2,4-Dichloroacetophenone oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dichloroacetophenone oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby reversing the toxic effects of these compounds . The oxime group interacts with the phosphorylated serine residue in the active site of AChE, leading to the reactivation of the enzyme .
Comparación Con Compuestos Similares
2,4-Dichloroacetophenone oxime can be compared with other similar compounds such as:
2,4-Dichloroacetophenone: The parent compound without the oxime group, used in similar synthetic applications.
2,4-Dichlorobenzaldehyde oxime: Another oxime derivative with different reactivity and applications.
Acetophenone oxime: A simpler oxime derivative used in various organic syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the synthesis of complex molecules
Propiedades
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFUCIFLOLJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
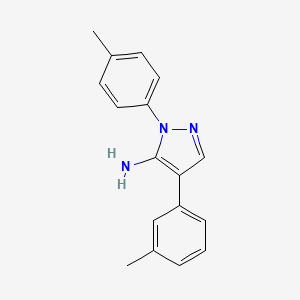
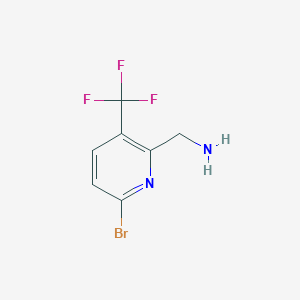
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

